7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
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Description
7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one (BMP) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. BMP is a member of the isoxazole family, which is composed of five-membered nitrogen-containing heterocyclic compounds. It is composed of a benzyl group, a methyl group, and an isoxazole ring. BMP has been found to have a number of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties, as well as being an antioxidant. BMP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Crystal Structure Analysis
The crystal and molecular structure of related compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, have been studied, providing insights into molecular configurations and bonding patterns. Such studies aid in understanding the molecular geometry and potential reactivity of similar compounds (Bovio & Locchi, 1972).
Synthesis and Chemical Reactivity
Research has been conducted on the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones, exploring various synthetic pathways and chemical properties. These studies provide essential data on the reactivity and potential applications in chemical synthesis (Ruano et al., 2002).
Applications in Nucleoside Synthesis
Research on imidazo[4,5-d]pyridazin-4(5H)-one derivatives, closely related to 7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one, has revealed their potential in nucleoside synthesis. This includes studies on ribosylation processes and the synthesis of specific nucleosides, expanding the understanding of the compound's utility in bioorganic chemistry (Gagnier et al., 1984).
Photochemical Reactivity
Investigations into the photochemical reactivity of isoxazolo[4,5-d]pyridazines have uncovered details about their behavior under ultraviolet irradiation, highlighting the potential for applications in photochemical processes and materials science (Camparini et al., 1985).
Antimicrobial Properties
Studies have been conducted on derivatives of isoxazolo[4,5-d]pyridazine for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. This includes the exploration of various substituents and their effects on antimicrobial activity (Faidallah et al., 2013).
properties
IUPAC Name |
7-benzyl-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-11-12(18-16-8)10(14-15-13(11)17)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXZIABNGPGMDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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